N-(Butan-2-YL)-3-[(6-phenylpyridazin-3-YL)amino]benzamide
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Overview
Description
N-(Butan-2-YL)-3-[(6-phenylpyridazin-3-YL)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-YL)-3-[(6-phenylpyridazin-3-YL)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated pyridazine reacts with an amine.
Alkylation: The butan-2-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-YL)-3-[(6-phenylpyridazin-3-YL)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Butan-2-YL)-3-[(6-phenylpyridazin-3-YL)amino]benzamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-YL)-3-[(6-phenylpyridazin-3-YL)amino]benzamide: Unique due to its specific substitution pattern and potential biological activities.
Other Benzamides: Compounds like sulpiride or tiapride, which are used as antipsychotic drugs.
Pyridazinyl Compounds: Compounds containing the pyridazine ring, known for their diverse pharmacological activities.
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other benzamides or pyridazinyl compounds.
Properties
Molecular Formula |
C21H22N4O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-butan-2-yl-3-[(6-phenylpyridazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C21H22N4O/c1-3-15(2)22-21(26)17-10-7-11-18(14-17)23-20-13-12-19(24-25-20)16-8-5-4-6-9-16/h4-15H,3H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
QFEDNGLOMLZQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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